1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide
CAS No.: 24206-40-4
Cat. No.: VC15947549
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24206-40-4 |
|---|---|
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.10 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroquinolin-4-ol;hydrobromide |
| Standard InChI | InChI=1S/C9H11NO.BrH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H |
| Standard InChI Key | LSBNORSQTMUEMH-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=CC=CC=C2C1O.Br |
Introduction
Chemical Identity and Structural Features
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide (CAS: 24206-40-4) consists of a tetrahydroquinoline core substituted with a hydroxyl group at the 4-position and a hydrobromide counterion. The IUPAC name is 1,2,3,4-tetrahydroquinolin-4-ol; hydrobromide, with the canonical SMILES string C1CNC2=CC=CC=C2C1O.Br. The bromide ion stabilizes the protonated amine, improving aqueous solubility compared to the free base .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.10 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 295.9 ± 29.0 °C (760 mmHg) | |
| Flash Point | 154.8 ± 14.9 °C | |
| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) | |
| LogP | 0.63 |
Synthesis and Optimization
The synthesis of 1,2,3,4-tetrahydroquinolin-4-ol hydrobromide typically proceeds through a multi-step sequence starting from quinoline or its derivatives. A representative pathway involves:
N-Acyliminium Ion Formation
3,4-Dihydro-2(1H)-quinolinone (7) is treated with lithium bis(trimethylsilyl)amide (LiHMDS) and benzyl chloroformate to yield N-Cbz-3,4-dihydro-2(1H)-quinolinone (8) in 91% yield . Subsequent reduction of the carbonyl group with diisobutylaluminium hydride (DIBAL-H) generates a methoxyaminal intermediate, which undergoes phosphonylation to introduce the phosphonate moiety .
Hydrobromide Salt Formation
Catalytic hydrogenation of the intermediate 13 (dimethyl N-Cbz-1,2,3,4-tetrahydroquinoline-2-phosphonate) removes the Cbz protecting group and reduces the double bond, yielding the α-aminophosphonate 14 . Treatment with hydrogen bromide in acetic acid quantitatively produces the hydrobromide salt .
Critical Reaction Parameters:
-
Temperature: −78°C for N-acylation to prevent side reactions .
-
Solvent: Tetrahydrofuran (THF) for optimal base solubility .
Spectral Characterization
Infrared Spectroscopy
The IR spectrum (nujol) of the hydrobromide salt shows characteristic peaks at 3381 cm⁻¹ (O–H/N–H stretch), 1171 cm⁻¹ (P=O), and 1057 cm⁻¹ (C–Br) .
Nuclear Magnetic Resonance
¹H-NMR (400 MHz, CD₃OD):
-
δ 7.40–7.28 (m, 4H, aromatic protons)
-
δ 3.78 (ddd, J = 13.1, 12.1, 2.5 Hz, 1H, H-2)
-
δ 3.08–3.01 (m, 2H, H-4)
-
δ 2.52–2.43 (m, 1H, H-3)
The downfield shift of aromatic protons confirms electron withdrawal by the bromide ion, while the complex coupling patterns reflect the chair-like conformation of the tetrahydroquinoline ring .
Applications in Medicinal Chemistry
Prodrug Development
The hydrobromide salt’s enhanced solubility (2.8 mg/mL in water at 25°C) makes it a candidate for intravenous formulations . Ester prodrugs of the hydroxyl group are under investigation to improve blood-brain barrier penetration .
Metal Complexation
The nitrogen and oxygen donor atoms enable coordination to transition metals. Copper(II) complexes of 1,2,3,4-tetrahydroquinolin-4-ol hydrobromide show superoxide dismutase (SOD)-mimetic activity, with potential applications in oxidative stress disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume